molecular formula C12H22O2 B1594762 Octyl-crotonate CAS No. 22874-79-9

Octyl-crotonate

Cat. No. B1594762
Key on ui cas rn: 22874-79-9
M. Wt: 198.3 g/mol
InChI Key: HULBECQFWZPEBI-UHFFFAOYSA-N
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Patent
US08772533B1

Procedure details

Octan-1-ol (221 g), crotonic acid (194 g), PTSA (6.4 g), and toluene (300 mL) were charged into a 2-L reaction flask fitted with a mechanical stirrer, a thermocouple, a Dean-Stark trap, and a condenser. The reaction mixture was heated to reflux at about 120-130° C. Water was removed azeotropically. The reaction was aged at reflux for about 7-8 hours until no more water evolved. The reaction mixture was cooled to room temperature and quenched with water (400 mL). The organic layer was separated and subsequently washed with sodium carbonate (5%, 300 mL), and further fractional distilled to provide but-2-enoic acid octyl ester (273 g) with a boiling point of 123° C. at 11 mmHg.
Quantity
221 g
Type
reactant
Reaction Step One
Quantity
194 g
Type
reactant
Reaction Step One
[Compound]
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
6.4 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([OH:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].[C:10](O)(=[O:14])/[CH:11]=[CH:12]/[CH3:13]>CC1C=CC(S(O)(=O)=O)=CC=1.C1(C)C=CC=CC=1>[CH2:1]([O:9][C:10](=[O:14])[CH:11]=[CH:12][CH3:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

Inputs

Step One
Name
Quantity
221 g
Type
reactant
Smiles
C(CCCCCCC)O
Name
Quantity
194 g
Type
reactant
Smiles
C(\C=C\C)(=O)O
Name
2-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
6.4 g
Type
catalyst
Smiles
CC=1C=CC(=CC1)S(=O)(=O)O
Name
Quantity
300 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
125 (± 5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
CUSTOM
Type
CUSTOM
Details
Water was removed azeotropically
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for about 7-8 hours until no more water
Duration
7.5 (± 0.5) h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to room temperature
CUSTOM
Type
CUSTOM
Details
quenched with water (400 mL)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
subsequently washed with sodium carbonate (5%, 300 mL)
DISTILLATION
Type
DISTILLATION
Details
further fractional distilled

Outcomes

Product
Name
Type
product
Smiles
C(CCCCCCC)OC(C=CC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 273 g
YIELD: CALCULATEDPERCENTYIELD 81.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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